molecular formula C17H18F3NO4S B2684627 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide CAS No. 1105236-04-1

2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Cat. No.: B2684627
CAS No.: 1105236-04-1
M. Wt: 389.39
InChI Key: HPXWUFPGWIZPRA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of Compound XYZ involves several steps. One notable method for introducing the trifluoromethyl group is through the exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . Alternatively, the assembly of pyridine from a trifluoromethyl-containing building block can also be employed . Additionally, the compound can be obtained by direct chlorination and fluorination of 3-picoline , followed by aromatic nuclear chlorination of the pyridine ring .


Molecular Structure Analysis

The molecular formula of Compound XYZ is C17H18F3NO4S , with a molecular weight of 389.39 g/mol . Its structure consists of a benzenesulfonamide core, appended with a methoxy group and a trifluoromethyl group . The arrangement of these functional groups contributes to its distinctive physical and chemical properties.


Chemical Reactions Analysis

Compound XYZ can participate in various chemical reactions. For instance, it may undergo nucleophilic substitution reactions, where the trifluoromethyl group or the benzenesulfonamide moiety can be modified. Additionally, it could engage in condensation reactions to form more complex derivatives .

Scientific Research Applications

Photodynamic Therapy Applications

A significant application of benzenesulfonamide derivatives is observed in the development of photosensitizers for photodynamic therapy, particularly in cancer treatment. A study synthesized and characterized new zinc phthalocyanines substituted with benzenesulfonamide derivative groups, exhibiting high singlet oxygen quantum yields. These properties make them highly effective as Type II photosensitizers for cancer treatment in photodynamic therapy, showcasing potential in treating various cancer types due to their good fluorescence properties and appropriate photodegradation quantum yield (Pişkin, Canpolat, & Öztürk, 2020).

Chiral Separation and Pharmaceutical Analysis

In pharmaceutical analysis, particularly related to the chiral separation of drugs, capillary electrophoresis using benzenesulfonamide derivatives has been utilized. This method was applied for the enantiomeric separation of tamsulosin, a drug used in prostate disease treatment, demonstrating the compound's utility in analytical chemistry and pharmacology for quality control and drug development processes (Maier et al., 2005).

Neurological and Cognitive Enhancement

Another area of application is in the development of compounds targeting neurological and cognitive functions. Research on SB-399885, a 5-HT6 receptor antagonist with a benzenesulfonamide moiety, highlighted its potential in enhancing cognitive properties. This compound showed significant potential in improving cognitive deficits, which may be beneficial in treating Alzheimer's disease and schizophrenia, by enhancing cholinergic function in the brain (Hirst et al., 2006).

Radioligand Development for PET Scans

Benzenesulfonamide derivatives have been explored for developing radioligands for positron emission tomography (PET) scans, demonstrating their versatility in diagnostic imaging. A study synthesized a new potential PET selective CB2 radioligand, showcasing a high-yield synthesis process and the compound's efficacy in binding to targeted receptors, which is crucial for advancing diagnostic imaging techniques (Gao et al., 2014).

Synthetic Applications and Heterocyclic Synthesis

Benzenesulfonamide is also a pivotal moiety in synthetic organic chemistry, particularly in directed ortho metalation (DoM) methodology, enabling the synthesis of various heterocyclic compounds. This utility opens new avenues in developing pharmaceuticals and materials science, underlining the compound's role in advancing synthetic methodologies and producing novel compounds with specific properties (Familoni, 2002).

Safety and Hazards

  • Target Organs (Respiratory System) : Consider any respiratory effects .

Future Directions

: Trifluoromethylpyridine: Its chemistry and applications : Safety Data Sheet - Fisher Sci : 2-methoxy-5-methyl-N-(2-(3-(trifluoromethyl)phenoxy)ethyl)benzenesulfonamide

Properties

IUPAC Name

2-methoxy-5-methyl-N-[2-[3-(trifluoromethyl)phenoxy]ethyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3NO4S/c1-12-6-7-15(24-2)16(10-12)26(22,23)21-8-9-25-14-5-3-4-13(11-14)17(18,19)20/h3-7,10-11,21H,8-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPXWUFPGWIZPRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCCOC2=CC=CC(=C2)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.